molecular formula C27H36N2O5S2 B11656212 3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No.: B11656212
M. Wt: 532.7 g/mol
InChI Key: GUKGDQDPQGXNJZ-UHFFFAOYSA-N
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Description

3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic nonane core with diazabicyclo and sulfonyl functional groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the bicyclic nonane core, followed by the introduction of diazabicyclo and sulfonyl groups through various chemical reactions. Common reagents used in these steps include sulfonyl chlorides, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with molecular targets and pathways. The sulfonyl groups can participate in various chemical interactions, while the diazabicyclo structure may influence the compound’s binding affinity and specificity. These interactions can affect biological processes or chemical reactions, depending on the context of its application.

Comparison with Similar Compounds

Similar compounds to 3,7-Bis[(4-methylphenyl)sulfonyl]-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one include other sulfonyl-containing bicyclic compounds and diazabicyclo derivatives. These compounds may share similar structural features but differ in their specific functional groups or substituents. The uniqueness of this compound lies in its combination of sulfonyl and diazabicyclo groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C27H36N2O5S2

Molecular Weight

532.7 g/mol

IUPAC Name

3,7-bis-(4-methylphenyl)sulfonyl-1,5-di(propan-2-yl)-3,7-diazabicyclo[3.3.1]nonan-9-one

InChI

InChI=1S/C27H36N2O5S2/c1-19(2)26-15-28(35(31,32)23-11-7-21(5)8-12-23)17-27(20(3)4,25(26)30)18-29(16-26)36(33,34)24-13-9-22(6)10-14-24/h7-14,19-20H,15-18H2,1-6H3

InChI Key

GUKGDQDPQGXNJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CN(CC(C2)(C3=O)C(C)C)S(=O)(=O)C4=CC=C(C=C4)C)C(C)C

Origin of Product

United States

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